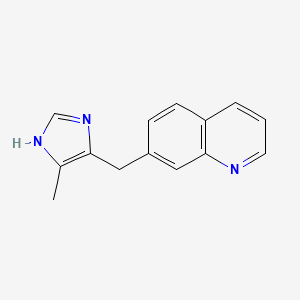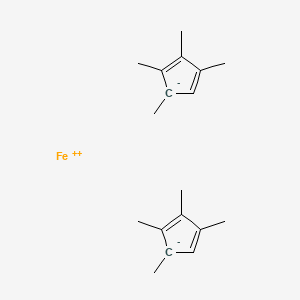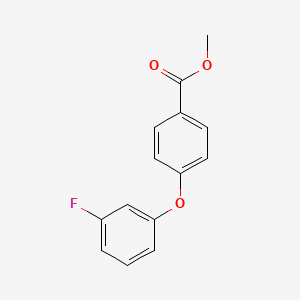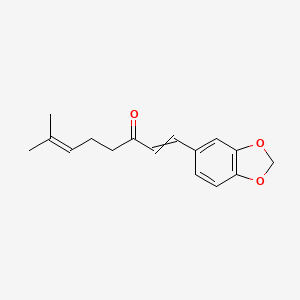
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to an octadiene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with a suitable diene under acidic conditions. The reaction typically proceeds via a Diels-Alder reaction, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one exerts its effects involves interactions with specific molecular targets and pathways. The methylenedioxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A related compound with similar structural features but different functional groups.
3,4-Methylenedioxyamphetamine: Shares the methylenedioxyphenyl group but has a different overall structure and biological activity.
Uniqueness
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one is unique due to its specific combination of the methylenedioxyphenyl group and the octadiene chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C16H18O3 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-7-methylocta-1,6-dien-3-one |
InChI |
InChI=1S/C16H18O3/c1-12(2)4-3-5-14(17)8-6-13-7-9-15-16(10-13)19-11-18-15/h4,6-10H,3,5,11H2,1-2H3 |
Clé InChI |
GWNVGUGEDNXVMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=O)C=CC1=CC2=C(C=C1)OCO2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Bromophenyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8297158.png)
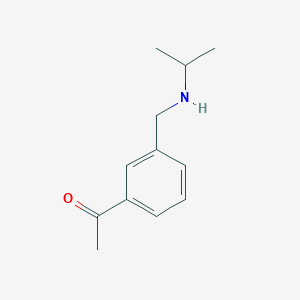
![isopropyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8297164.png)
![4-Hydroxy-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8297167.png)
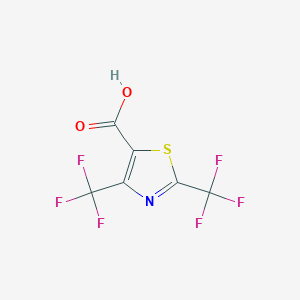

![[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-methanol](/img/structure/B8297197.png)
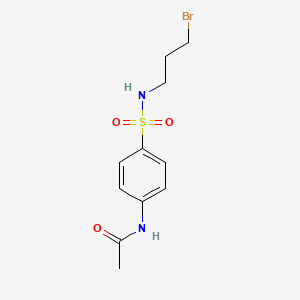
![2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane](/img/structure/B8297207.png)
![3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid](/img/structure/B8297217.png)
![3-Carbamoylimidazo[5,1-b]thiazole](/img/structure/B8297223.png)
